(2Z)-2-cyano-3-{2'-fluoro-[1,1'-biphenyl]-3-yl}prop-2-enamide
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Overview
Description
The compound (2Z)-2-cyano-3-{2'-fluoro-[1,1'-biphenyl]-3-yl}prop-2-enamide
is also known as Eltrombopag Olamine . It is a small molecule, non-peptide thrombopoietin (TPO) receptor stimulant . It is used for enhancing platelet production .
Synthesis Analysis
The synthesis of Eltrombopag Olamine involves a novel preparation method. The raw materials of the intermediate are easily available, and the preparation method is simple and high in safety . The yield is twice as that in the prior art, making the method suitable for large-scale industrial production .Molecular Structure Analysis
The molecular formula of Eltrombopag Olamine isC25H22N4O4
. The molecular weight is 442.47 . The structure is based on two benzene rings linked together by a C-C bond . Chemical Reactions Analysis
The compound is formed from a coupling reaction between unreacted bromobenzene and Grignard reagent . Formation of the side product is favored by high concentrations of bromobenzene and increased reaction temperature .Scientific Research Applications
Synthesis and Characterization
A foundational aspect of research on compounds similar to "(2Z)-2-cyano-3-{2'-fluoro-[1,1'-biphenyl]-3-yl}prop-2-enamide" involves their synthesis and structural characterization. For instance, Johnson et al. (2006) demonstrated the preparation and crystallographic analysis of a structurally related compound, highlighting the importance of such methodologies in understanding the physical and chemical properties of these substances. The detailed characterization includes spectrometric identifications using IR, UV, and NMR spectroscopies, providing insights into their molecular configurations and interactions (Johnson et al., 2006).
Molecular Interactions and Crystal Packing
Research by Zhang et al. (2011) and (2012) sheds light on the unique molecular interactions and crystal packing mechanisms within similar compounds. These studies reveal the presence of rare N⋯π and O⋯π interactions, which are significant for understanding the structural aspects of these chemicals and their potential applications in designing new materials with desired properties (Zhang et al., 2011); (Zhang et al., 2012).
Photophysical Properties and Applications
Further studies extend into the photophysical properties of compounds containing the cyano- and fluoro- biphenyl motifs. Hegde et al. (2013) investigated the use of such compounds for photoalignment of nematic liquid crystals, demonstrating the potential of these materials in the development of liquid crystal displays (LCDs) and other optoelectronic devices (Hegde et al., 2013).
Antimicrobial and Antitumor Activity
While direct studies on "(2Z)-2-cyano-3-{2'-fluoro-[1,1'-biphenyl]-3-yl}prop-2-enamide" related to biological activities are limited, related research on structurally similar compounds provides a basis for potential antimicrobial and antitumor applications. Bawazir and Abdel-Rahman (2018) synthesized new fluorinated compounds showing promising antimicrobial properties, suggesting the potential of cyano- and fluoro- substituted compounds in pharmaceutical applications (Bawazir & Abdel-Rahman, 2018).
Mechanism of Action
Target of Action
The primary target of the compound (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide is the transcription factor NF-κB . This protein complex plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens .
Mode of Action
(Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide interacts with its target, NF-κB, by inhibiting its activation . This interaction results in a significant attenuation of the lipopolysaccharide-induced activation of NF-κB .
Biochemical Pathways
The compound (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide affects the NF-κB signaling pathway . This pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Result of Action
As a result of its action, (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide significantly attenuates the lipopolysaccharide-induced activation of NF-κB . This leads to a decrease in the level of TNF-α, a potent proinflammatory cytokine .
properties
IUPAC Name |
(Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-15-7-2-1-6-14(15)12-5-3-4-11(8-12)9-13(10-18)16(19)20/h1-9H,(H2,19,20)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRVJKSJFPYFFI-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C=C(C#N)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)/C=C(/C#N)\C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide |
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